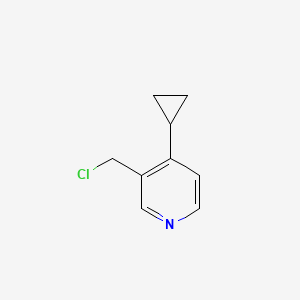

3-(Chloromethyl)-4-cyclopropylpyridine

Description

3-(Chloromethyl)-4-cyclopropylpyridine is a heterocyclic compound featuring a pyridine core substituted with a chloromethyl group at position 3 and a cyclopropyl group at position 4.

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

3-(chloromethyl)-4-cyclopropylpyridine |

InChI |

InChI=1S/C9H10ClN/c10-5-8-6-11-4-3-9(8)7-1-2-7/h3-4,6-7H,1-2,5H2 |

InChI Key |

PIUBEQSWXVUBAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=NC=C2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-cyclopropylpyridine typically involves the chloromethylation of 4-cyclopropylpyridine. This can be achieved through the reaction of 4-cyclopropylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the desired position on the pyridine ring.

Industrial Production Methods

On an industrial scale, the production of 3-(Chloromethyl)-4-cyclopropylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-cyclopropylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Scientific Research Applications

3-(Chloromethyl)-4-cyclopropylpyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridines.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-cyclopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

- seco-CI Compounds (e.g., 1–5) : Indole-based derivatives with chloromethylindoline segments and varied substituents (e.g., sulfonyl groups) at position 5 .

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : A pyrimidine derivative with chloro, methyl, and carboxylic acid groups .

Table 1: Structural and Functional Comparison

3-(Chloromethyl)pyridine-HCl:

- Potent cytotoxicity : Exhibited an LD50 of 0.0756 mM in BALB/c-3T3 cells, indicating high toxicity .

seco-CI Compounds ():

- Compounds with small sulfonyl substituents (e.g., 5-O-methylsulfonyl ) showed cytotoxicity comparable to doxorubicin across multiple cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3) .

- Activity correlated with substituent size: Bulky groups reduced efficacy, while compact sulfonyl groups enhanced target engagement.

Comparative Insight:

The absence of a cyclopropyl group in 3-(Chloromethyl)pyridine-HCl may contribute to its extreme cytotoxicity and carcinogenicity.

Carcinogenic Potential and Transformation Assays

- 3-(Chloromethyl)pyridine-HCl: Demonstrated LA and SP transformation responses in BALB/c-3T3 cells, confirming its role in cellular transformation and carcinogenesis .

- Pyrazolo-pyridine derivatives (e.g., 3-cyclopropyl-6-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid): No carcinogenicity data reported, but structural similarity to kinase inhibitors suggests possible therapeutic applications .

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher aqueous solubility due to ionizable groups, whereas chloromethyl-substituted pyridines (e.g., 3-(Chloromethyl)-4-cyclopropylpyridine) are likely more lipophilic .

- Reactivity : The chloromethyl group in 3-(Chloromethyl)pyridine-HCl facilitates nucleophilic substitution reactions, a property shared with 3-(Chloromethyl)-4-cyclopropylpyridine but tempered by the cyclopropyl group’s steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.